2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Beschreibung
The compound 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine ring at position 2, substituted with a 3,4-dimethoxybenzoyl group. Position 4 of the pyrimidine core is methyl-substituted, while position 6 is occupied by a pyrrolidin-1-yl group. The 3,4-dimethoxybenzoyl moiety may enhance lipophilicity and influence metabolic stability, while the pyrrolidine ring at position 6 could modulate steric and electronic properties compared to larger N-heterocycles like piperidine.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-16-14-20(25-8-4-5-9-25)24-22(23-16)27-12-10-26(11-13-27)21(28)17-6-7-18(29-2)19(15-17)30-3/h6-7,14-15H,4-5,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTSCJPTKXHESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels.
Mode of Action
The compound interacts with DPP-4, inhibiting its activity. This inhibition prevents the breakdown of incretin hormones, leading to a decrease in blood glucose levels
Biologische Aktivität
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound notable for its complex structure, which includes a piperazine ring and a pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 341.41 g/mol. Its structural components are illustrated below:
| Component | Structure |
|---|---|
| Piperazine Ring | Piperazine |
| Pyrimidine Ring | Pyrimidine |
| 3,4-Dimethoxybenzoyl Group | Dimethoxybenzoyl |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperazine Intermediate : Reaction of 3,4-dimethoxybenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine).
- Cyclization to Form Pyrimidine : Involves the use of appropriate precursors such as amidines and β-diketones.
- Purification : Techniques such as recrystallization or column chromatography are employed to isolate the final product.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates its potential as an inhibitor of MDM2, a protein that regulates the tumor suppressor p53. By inhibiting MDM2, the compound may enhance p53 activity, leading to increased apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
In vitro studies have demonstrated that 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine exhibits antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes.
Case Studies
-
MDM2 Inhibition Study
- A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in p53 levels and subsequent apoptosis.
- The IC50 value for MDM2 inhibition was determined to be approximately 50 nM.
-
Inflammation Model
- In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups.
- Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
-
Antimicrobial Efficacy
- The compound was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively.
- Synergistic effects were observed when combined with standard antibiotics.
The biological activities of this compound are believed to stem from its ability to interact with various biological macromolecules:
- Protein Binding : The piperazine moiety may facilitate binding to specific receptors or enzymes, modulating their activity.
- Nucleic Acid Interaction : The pyrimidine structure suggests potential interactions with DNA or RNA, influencing cellular processes such as replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Benzoyl vs. Sulfonyl Groups
The target compound’s piperazine ring is substituted with a 3,4-dimethoxybenzoyl group. In contrast, analogs such as 2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine () and 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 946283-67-6, ) feature sulfonyl substituents. Sulfonyl groups are strongly electron-withdrawing, which may reduce basicity of the piperazine nitrogen and alter receptor binding compared to the electron-rich benzoyl group in the target compound. Additionally, the 3,4-dimethoxy substitution on the benzoyl ring could enhance solubility via polar interactions, whereas bromo/ethoxy substituents in sulfonyl analogs may prioritize steric effects .
Benzyl vs. Benzoyl Substituents
The compound 2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrimidine (CAS 3884-60-4, ) replaces the benzoyl group with a benzyl moiety. The absence of a carbonyl linker in the benzyl derivative reduces conjugation and may decrease metabolic stability due to easier oxidation of the benzyl methylene group.
Halogenated Benzoyl Derivatives
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-33-8, ) introduces a bromine atom at the ortho position of the benzoyl ring. Bromine’s steric bulk and electronegativity could hinder rotational freedom of the benzoyl group, impacting binding pocket accessibility. This contrasts with the target’s meta/para-dimethoxy orientation, which allows for symmetric electron donation .
Position 6 Substituent Variations
Pyrrolidin-1-yl vs. Piperidin-1-yl
The target compound’s pyrrolidin-1-yl group (5-membered ring) at position 6 differs from analogs like 2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine () and 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (), which feature piperidin-1-yl (6-membered ring) substituents.
Impact on Physicochemical Properties
Pyrrolidine’s lower pKa (~11.3) compared to piperidine (~11.6) may slightly reduce basicity, influencing solubility and membrane permeability.
Core Structure Modifications
While the target compound retains a pyrimidine core, analogs such as 7-{4-[(dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () and thieno[3,2-d]pyrimidine derivatives () incorporate fused ring systems. These modifications often aim to enhance target selectivity or metabolic stability but may introduce synthetic complexity .
Implications for Drug Design
The structural variations observed in analogs suggest that:
- Benzoyl vs. sulfonyl groups on piperazine influence electronic properties and binding interactions.
- Methoxy vs. halogen substituents on aromatic rings balance solubility and steric effects.
- Pyrrolidine vs. piperidine at position 6 modulates conformational flexibility and hydrogen-bonding capacity.
Further studies could explore the impact of these substituents on specific biological targets, such as kinase inhibition or GPCR modulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
